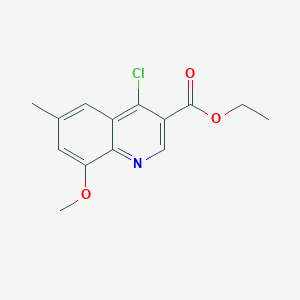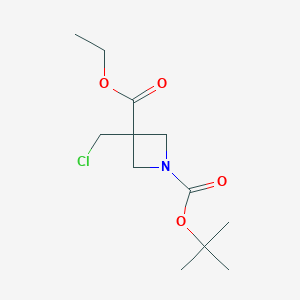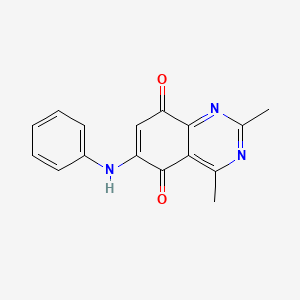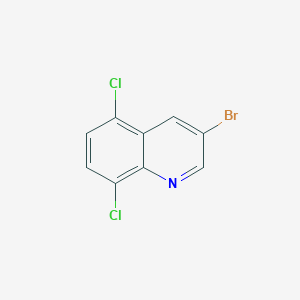
Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-Chlor-8-methoxy-6-methylchinolin-3-carboxylat ist ein Chinolin-Derivat mit der Summenformel C14H14ClNO3. Diese Verbindung ist für ihre einzigartige chemische Struktur bekannt, die einen Chinolinkern umfasst, der mit Chlor-, Methoxy- und Methylgruppen sowie einer Ethylester-Funktionsgruppe substituiert ist. Sie wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, insbesondere in den Bereichen Chemie und Pharmakologie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-4-Chlor-8-methoxy-6-methylchinolin-3-carboxylat umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit dem entsprechenden substituierten Anilin und Ethylacetoacetat.
Cyclisierung: Das Anilin-Derivat wird in Gegenwart eines geeigneten Katalysators wie Polyphosphorsäure mit Ethylacetoacetat cyclisiert, um den Chinolinkern zu bilden.
Substitutionsreaktionen: Der Chinolinkern wird dann Chlorierungs-, Methylierungs- und Methoxylierungsreaktionen unterzogen, um die Chlor-, Methyl- bzw. Methoxygruppen einzuführen.
Veresterung: Schließlich wird die Carbonsäuregruppe mit Ethanol verestert, um den Ethylester zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von Ethyl-4-Chlor-8-methoxy-6-methylchinolin-3-carboxylat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-4-Chlor-8-methoxy-6-methylchinolin-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-Oxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe (falls vorhanden) in eine Aminogruppe umwandeln.
Substitution: Die Chlorgruppe kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden, um neue Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile Substitutionsreaktionen erfordern oft die Verwendung von Basen wie Natriumhydroxid oder Kaliumcarbonat.
Hauptprodukte, die gebildet werden
Oxidation: Chinolin-N-Oxid-Derivate.
Reduktion: Amino-substituierte Chinolin-Derivate.
Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-Chlor-8-methoxy-6-methylchinolin-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Chinolin-Derivate verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebs-Eigenschaften.
Medizin: Es wird weiter erforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Farbstoffen und Pigmenten verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-Chlor-8-methoxy-6-methylchinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion modulieren. Die genauen Pfade und Zielstrukturen hängen vom jeweiligen biologischen Kontext und der Art der Substituenten am Chinolinkern ab.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline core.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-4-Chlor-6-methylchinolin-3-carboxylat
- Ethyl-4-Chlor-8-methoxychinolin-3-carboxylat
- Ethyl-4-Chlor-6-methoxychinolin-3-carboxylat
Einzigartigkeit
Ethyl-4-Chlor-8-methoxy-6-methylchinolin-3-carboxylat ist aufgrund der spezifischen Kombination von Substituenten am Chinolinkern einzigartig. Das Vorhandensein sowohl von Methoxy- als auch von Methylgruppen sowie die Chlor- und Ethylester-Funktionalitäten verleihen der Verbindung einzigartige chemische und biologische Eigenschaften. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C14H14ClNO3 |
|---|---|
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-4-19-14(17)10-7-16-13-9(12(10)15)5-8(2)6-11(13)18-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
PBYFZOCYYBBWOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)




![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)


![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)

